Journal Name:ACS Nano
Journal ISSN:1936-0851
IF:17.1
Journal Website:http://pubs.acs.org/journal/ancac3
Year of Origin:2007
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:1290
Publishing Cycle:Monthly
OA or Not:Not
Unexpectedly Easy Noncatalytic Allyl Group Transfer from Allyl Sulfides to Secondary Phosphine Sulfides
ACS Nano ( IF 17.1 ) Pub Date: 2023-05-10 , DOI: 10.1134/s107042802303003x
AbstractThe allylation of secondary phosphine sulfides with allyl sulfides under mild catalyst-free and solvent-free conditions at 80°C unexpectedly afforded allyl(diorganyl)phosphine sulfides in up to 79% yield. The products are capable of adding the initial secondary phosphine sulfides at the allyl group during the process to give the corresponding anti-Markovnikov adducts, propane-1,3-diylbis(diorganylphosphine sulfides), that are promising as extractants for heavy metals and ligands for metal-complex catalysts.
Detail
Synthesis of Benzothiazole/Benzimidazole-Conjugated Imidazoles as Anticancer Agents and Their Molecular Modeling
ACS Nano ( IF 17.1 ) Pub Date: 2023-07-24 , DOI: 10.1134/s1070428023050226
AbstractAn efficient and high-yielding method was developed for the synthesis of N-(benzo[d]thiazol-2-yl)-6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxamide derivatives by reacting benzo[d]thiazol-2-amine/1H-benzo[d]imidazol-2-amine with 5-bromo-6-methoxypicolinic acid in the presence of HBTU/Et3N in DMSO followed by coupling with 4-methyl-1H-imidazole in the presence of K2CO3/CuI in trans-1,2-diaminocyclohexane.The mild reaction conditions and easy operations allow introducing a wide range of functionalities, as well as a high reaction efficiency. The synthesized compounds were tested for their anticancer potential against MCF-7 and DU145 human cancer cell lines. N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)- and N-(4-fluorobenzo[d]thiazol-2-yl)-6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxamides exhibited the highest activity among the test compounds against both the cell lines, with IC50 values ranging from 8.9 to 10.8 µM. Docking analysis revealed the potential inhibitory activity of the former compound against VEGFR-2 kinase, with the binding energy of 7.9 kcal/mol.
Detail
Synthesis of Fluoroalkyl- and Fluoroaryl-Substituted Hexahydropyrimidines
ACS Nano ( IF 17.1 ) Pub Date: 2023-06-23 , DOI: 10.1134/s1070428023040012
AbstractData on the synthesis of fluoroalkyl- and fluoroaryl-substituted hexahydropyrimidine derivatives since their first publication have been systemized. One-pot multicomponent synthetic methods, including catalytic ones, have been mainly considered. The effects of the nature of catalyst and initial reactants and reaction conditions on the product yield and composition have been discussed. Biological activity of some hexahydropyrimidine derivatives has been noted.
Detail
Synthesis, Molecular Docking Study, and Molecular Dynamics Simulation of New 1,3-Dimethyl-5-methylidenebarbituric Acid Derivatives Prepared by Cyclobutane Cleavage
ACS Nano ( IF 17.1 ) Pub Date: 2023-05-10 , DOI: 10.1134/s1070428023030120
AbstractVarious organic derivatives of 1,3-dimethylbarbituric acid attract widespread interest as biologically active compounds, medicinal agents, and precursors in organic synthesis. The chemical reactivity of the cyclobutane moiety in 1,3-dimethyl-5-methylidenebarbituric acid dimer (2) was examined at room temperature toward various primary aliphatic amines (benzylamine, 4-methoxybenzylamine, and 3-fluorobenzylamine) and hydroxide ion, as well as in acidic medium. New compounds were prepared by ring-opening of the cyclobutane moiety via nucleophile attack on the exocyclic methylene group. The structures of the synthesized compounds were elucidated by employing 1H and 13C NMR (including DEPT) and mass spectrometric techniques. Molecular docking revealed a high binding affinity (–9.0 kcal/mol) of one of the obtained compounds (6). In addition, the molecular dynamics simulation and binding free energy calculation data confirmed that compound 6 is the most stable among the others.
Detail
Synthesis of Triethylene Glycol-Substituted Phenylterpyridine with a Terminal Aurophilic Group and Its Rh(III) Complex for Adsorption on the Gold Surface
ACS Nano ( IF 17.1 ) Pub Date: 2023-07-24 , DOI: 10.1134/s1070428023050081
AbstractA method for the synthesis of a conjugate of 4-substituted phenylterpyridine and lipoic acid, containing a triethylene glycol linker group between the terpyridine and sulfur-containing fragments, has been developed. A coordination compound of the resulting terpyridine with Rh(III) was obtained. Cyclic voltammetry was used to explore the ability of the synthesized ligand and its rhodium complex to be chemisorbed on the surface of gold electrodes to form an Au–S bond.
Detail
Organosilicon Derivatives Based on 2-Aminothiazolium Cations
ACS Nano ( IF 17.1 ) Pub Date: 2023-07-24 , DOI: 10.1134/s1070428023050044
AbstractThe reactions of 2-aminothiazole and 2-aminobenzothiazole with iodomethyl silanes in the absence of a base gave previously unknown organosilicon salts and ionic liquids derived from 2-aminothiazole and 2-aminobenzothiazole. The structure of the synthesized compounds was proved by NMR and UV spectroscopy.
Detail
Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)quinolinecarboxylates
ACS Nano ( IF 17.1 ) Pub Date: 2023-06-23 , DOI: 10.1134/s1070428023040024
AbstractAn efficient method has been developed for the synthesis of 4-(trifluoromethyl)quinolinecarbox­ylates by the gold(I)-catalyzed reaction of 2′-amino-2,2,2-trifluoroacetophenones with 3-substituted alkyl propynoates.
Detail
Synthesis, Antimicrobial, and Antinociceptive Activity of 4-Substituted 5-Hydroxy-5-(tricholoromethyl)dihydrofuran-2,3-diones
ACS Nano ( IF 17.1 ) Pub Date: 2023-07-24 , DOI: 10.1134/s1070428023050019
AbstractThe reaction of 5-substituted 4,4,4-trichloroacetylfuran-2,3-diones with aromatic amines resulted in the synthesis of 4-substituted 5-hydroxy-5-(trichloromethyl)dihydrofuran-2,3-diones, which showed antibacterial and antinociceptive activity.
Detail
Synthesis and Optical Properties of π-Conjugated Azulenes
ACS Nano ( IF 17.1 ) Pub Date: 2023-07-24 , DOI: 10.1134/s1070428023050068
AbstractThe Knoevenagel condensation of azulenyl ketones with malononitrile resulted in the synthesis of π-conjugated 1-mono- and 1,3-bis(phenyldicyanovinyl)azulenes, and the Kumada cross-coupling reaction of bromazulenes with PhMgBr gave 1-mono- and 1,3-biphenylazulene. The electronic spectra of dicyanovinylated azulenes showed strong absorption bands of intramolecular charge transfer in the visible region, as well as significant bathochromic shifts of the absorption maxima of phenylazulenes.
Detail
Functionalization of 4-Hydroxy-6-methyl-2H-pyran-2-one via Modified Biginelli Reaction
ACS Nano ( IF 17.1 ) Pub Date: 2023-06-23 , DOI: 10.1134/s107042802304005x
AbstractThe one-pot Biginelli reactions of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes and urea have been studied under conventional thermal heating and microwave activation. Depending on the conditions, the products were previously unknown 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones, arylmethylenebis(4-hydroxy-6-methyl-2H-pyran-2-ones), or hybrid 2-hydroxy-7-methyl-4-(3-nitro­phenyl)-4,4a-dihydro-5H-pyrano[4,3-d]pyrimidin-5-one in the reaction with 3-nitrobenzaldehyde.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
4.40 247 Science Citation Index Science Citation Index Expanded Not
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Articles Reviews Perspectives Conversations Nano Focus Letters to the editors